1-(4-BENZOYLPHENOXY)-3-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-OL
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Overview
Description
1-(4-BENZOYLPHENOXY)-3-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-OL is a complex organic compound that features a phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly its affinity for serotonin receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZOYLPHENOXY)-3-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-OL typically involves multiple steps. One common synthetic route includes the reaction of 4-phenylpiperazine with 2,3-epoxypropyl phenyl ether under controlled conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZOYLPHENOXY)-3-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.
Scientific Research Applications
1-(4-BENZOYLPHENOXY)-3-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-OL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its interactions with serotonin receptors, making it a candidate for research in neuropharmacology.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The compound exerts its effects primarily through interactions with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. It acts as a partial agonist at these receptors, modulating serotonin levels in the brain. This mechanism is similar to that of certain atypical antipsychotic drugs, which combine partial agonist activity at dopamine (D2) and serotonin (5-HT1A) receptors with potent antagonism at 5-HT2A receptors .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: An atypical antipsychotic with a similar receptor binding profile.
Buspirone: A partial 5-HT1A receptor antagonist with moderate affinity for D2 receptors.
Uniqueness
1-(4-BENZOYLPHENOXY)-3-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-OL is unique due to its specific combination of phenylpiperazine and hydroxypropoxy groups, which influence its ligand-receptor interactions and pharmacological profile .
Properties
IUPAC Name |
[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c29-24(19-27-15-17-28(18-16-27)23-9-5-2-6-10-23)20-31-25-13-11-22(12-14-25)26(30)21-7-3-1-4-8-21/h1-14,24,29H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZPIUKCOKSXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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